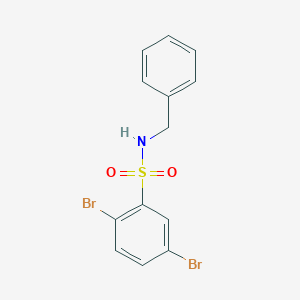

N-benzyl-2,5-dibromobenzenesulfonamide

Description

N-benzyl-2,5-dibromobenzenesulfonamide is a sulfonamide derivative featuring a benzyl group attached to the sulfonamide nitrogen and bromine atoms at the 2- and 5-positions of the benzene ring. This structural arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

Molecular Formula |

C13H11Br2NO2S |

|---|---|

Molecular Weight |

405.11 g/mol |

IUPAC Name |

N-benzyl-2,5-dibromobenzenesulfonamide |

InChI |

InChI=1S/C13H11Br2NO2S/c14-11-6-7-12(15)13(8-11)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |

InChI Key |

HQQJEYMTQJLSFW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Br)Br |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

N-benzyl-2,5-dibromobenzenesulfonamide

- Core structure : Benzenesulfonamide with bromine at 2- and 5-positions and a benzyl group on the sulfonamide nitrogen.

4-Amino-N-benzyl-3,5-dibromobenzenesulfonamide (Analog 1)

- Core structure: Similar benzenesulfonamide scaffold but with bromine at 3- and 5-positions and an amino group at the 4-position.

N-benzyl-2,2,2-trifluoroacetamide (Analog 2)

- Core structure : Trifluoroacetyl group attached to benzylamine.

- Key difference : The trifluoroacetyl group is a strong electron-withdrawing moiety, distinct from the sulfonamide and bromine substituents in the target compound.

Antimicrobial Activity

- N-benzyl-2,2,2-trifluoroacetamide (Analog 2): Exhibits antifungal activity with MIC values of 15.62–62.5 μg/mL against Aspergillus flavus, Botrytis cinerea, and other fungi .

Antioxidant and Cytotoxic Properties

- N-benzyl-2,2,2-trifluoroacetamide (Analog 2) :

- This compound : Bromine’s bulk and electronic effects may alter redox behavior and cytotoxicity compared to trifluoroacetyl analogs.

Molecular Interactions and Docking Studies

- This compound: Bromine’s steric effects might hinder or enhance binding to similar targets compared to trifluoroacetyl or amino-substituted analogs.

Physicochemical and Spectroscopic Characterization

- 4-Amino-N-benzyl-3,5-dibromobenzenesulfonamide (Analog 1): NMR data (DMSO-d6) confirms structural integrity, with aromatic protons appearing between 6.5–8.5 ppm and sulfonamide protons at ~2.5–3.5 ppm .

- This compound: Expected to show distinct NMR shifts due to differences in bromine positioning and absence of an amino group.

Comparative Data Table

Research Implications and Gaps

- The target compound’s bromine substitution pattern may offer advantages in stability and target binding over non-halogenated analogs.

- Further studies are needed to evaluate its antimicrobial, antioxidant, and cytotoxic profiles, building on insights from structural analogs.

- Synthetic routes and spectroscopic characterization (e.g., NMR, XRD) should be prioritized to confirm its structure and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.